molecular formula C14H13N3 B183732 N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine CAS No. 5805-59-4

N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine

Cat. No.: B183732
CAS No.: 5805-59-4
M. Wt: 223.27 g/mol
InChI Key: RICPDSJTBAXDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes both benzimidazole and phenylamine moieties, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine typically involves the condensation of o-phenylenediamine with benzaldehyde, followed by a cyclization reaction to form the benzimidazole ringCommon reagents used in these reactions include formic acid, trimethyl orthoformate, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, ranging from room temperature to elevated temperatures, depending on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring or the phenylamine group. These derivatives can exhibit different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine involves its interaction with various molecular targets, including DNA, proteins, and enzymes. The benzimidazole moiety can intercalate into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, making the compound effective as an antimicrobial and anticancer agent. Additionally, the compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the benzimidazole and phenylamine moieties. This combination allows for a wide range of chemical modifications and functionalizations, making it a versatile compound for various applications. Additionally, its ability to interact with multiple molecular targets enhances its potential as a therapeutic agent .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-2-6-11(7-3-1)15-10-14-16-12-8-4-5-9-13(12)17-14/h1-9,15H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICPDSJTBAXDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60316558
Record name N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5805-59-4
Record name N-(1H-Benzimidazol-2-ylmethyl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5805-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 304579
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005805594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC304579
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.